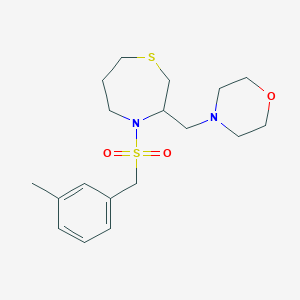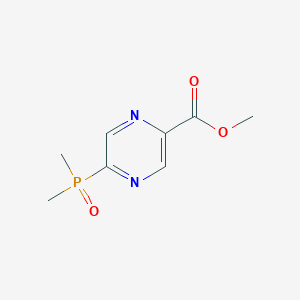
4-((4-((3-Methylbenzyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine is a common component in many organic compounds. It’s a heterocyclic amine with the formula O(CH2CH2)2NH . The sulfonyl group is a functional group that consists of a sulfur atom bonded to two oxygen atoms and an organic moiety .
Synthesis Analysis
Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The sulfonyl group can be introduced through various methods, including the reaction of sulfonic acids with halogenated compounds .Molecular Structure Analysis
Morpholine is a six-membered ring with one oxygen and one nitrogen atom. The sulfonyl group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to the organic moiety .Chemical Reactions Analysis
Morpholines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The sulfonyl group can participate in various reactions, such as nucleophilic substitutions and condensations .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound containing a morpholine and a sulfonyl group would depend on the specific compound. Morpholine itself is a colorless liquid with a weak ammonia-like odor . The properties of the sulfonyl group would depend on the specific sulfonyl compound .Applications De Recherche Scientifique
Enzyme Inhibition
One of the primary applications of sulfonamide derivatives, including those related to the specified compound, is in enzyme inhibition. These compounds have been studied for their inhibitory effects on carbonic anhydrases (CAs), which are crucial for various physiological functions. For example, aromatic sulfonamides have shown potent inhibitory activities against different isoenzymes of carbonic anhydrase, with nanomolar half maximal inhibitory concentrations (IC50) ranging from 58 to 740 nmol/L, highlighting their potential in targeting isoenzymes for therapeutic purposes (Supuran, Maresca, Gregáň, & Remko, 2013).
Antimicrobial Activity
Sulfonamide derivatives also exhibit significant antimicrobial properties. A study on the modulation of antibiotic activity against multidrug-resistant strains revealed that 4-(Phenylsulfonyl) morpholine, a compound related to the one , enhanced the efficacy of antibiotics against resistant strains of bacteria such as Pseudomonas aeruginosa, indicating its potential as a modulating agent to combat antibiotic resistance (Oliveira et al., 2015).
Anticancer Activity
Furthermore, sulfonamide derivatives have been explored for their anticancer potential. The synthesis and evaluation of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, resulted in compounds showing good to potent antimicrobial activity and promising antifungal agents, indicating their relevance in developing new therapeutic agents for cancer and infectious diseases (Janakiramudu et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research into compounds containing a morpholine and a sulfonyl group would depend on the specific compound and its potential applications. Morpholine and sulfonyl groups are both found in a wide range of compounds with potential applications in fields such as medicine, agriculture, and materials science .
Propriétés
IUPAC Name |
4-[[4-[(3-methylphenyl)methylsulfonyl]-1,4-thiazepan-3-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S2/c1-16-4-2-5-17(12-16)15-25(21,22)20-6-3-11-24-14-18(20)13-19-7-9-23-10-8-19/h2,4-5,12,18H,3,6-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUONPNTJCVUFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCCSCC2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-1-[2-(2-phenylethyl)pyrazol-3-yl]methanamine](/img/structure/B2867578.png)
![Tert-butyl 7-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2867582.png)
![2-Chloro-6-cyclopropyl-N-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]pyridine-4-carboxamide](/img/structure/B2867583.png)


![N-[(4-methoxyphenyl)methyl]-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2867587.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2867589.png)

![3-(Trifluoromethyl)phenyl 3-[3-(trifluoromethyl)phenyl]-2-quinolinyl sulfide](/img/structure/B2867591.png)

![5,8-Diazaspiro[2.6]nonane](/img/structure/B2867595.png)


![5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2867600.png)
